Methyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate
CAS No.: 895004-53-2
Cat. No.: VC6403087
Molecular Formula: C18H19N5O4S
Molecular Weight: 401.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895004-53-2 |
|---|---|
| Molecular Formula | C18H19N5O4S |
| Molecular Weight | 401.44 |
| IUPAC Name | methyl 4-[[2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C18H19N5O4S/c1-3-4-13-9-14(24)20-17-21-22-18(23(13)17)28-10-15(25)19-12-7-5-11(6-8-12)16(26)27-2/h5-9H,3-4,10H2,1-2H3,(H,19,25)(H,20,21,24) |
| Standard InChI Key | YDZVMEUMNBVHMF-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 4-(2-((7-oxo-5-propyl-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate (CAS: 895004-53-2) possesses a molecular formula of C₁₈H₁₉N₅O₄S and a molecular weight of 401.44 g/mol. The structure comprises three distinct regions:
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A 7-oxo-5-propyl-7,8-dihydro- triazolo[4,3-a]pyrimidine core, which provides a nitrogen-rich bicyclic system.
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A thioacetamido linker (-S-CH₂-CONH-) bridging the triazolo-pyrimidine moiety to the aromatic ring.
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A methyl benzoate ester group at the para position of the benzene ring, enhancing lipophilicity and potentially improving bioavailability.
The IUPAC name, methyl 4-[[2-[(7-oxo-5-propyl-8H- triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate, reflects these structural components systematically.
Key Physicochemical Parameters
The compound’s properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₄S |
| Molecular Weight | 401.44 g/mol |
| CAS Number | 895004-53-2 |
| Solubility | Likely low aqueous solubility |
| LogP (Predicted) | ~2.5–3.0 |
The Standard InChIKey (YDZVMEUMNBVHMF-UHFFFAOYSA-N) confirms its unique stereochemical identity. The propyl substituent at position 5 of the pyrimidine ring may influence hydrophobic interactions with biological targets, while the methyl ester group contributes to metabolic stability.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of Methyl 4-(2-((7-oxo-5-propyl-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate typically involves multi-step organic reactions:
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Formation of the Triazolo-Pyrimidine Core: Cyclocondensation of 5-propylbarbituric acid with hydrazine derivatives under reflux conditions generates the 7-oxo-5-propyl-7,8-dihydro- triazolo[4,3-a]pyrimidine scaffold.
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Thioether Linkage Introduction: Reaction of the triazolo-pyrimidine intermediate with mercaptoacetic acid derivatives introduces the thioacetamido bridge.
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Esterification and Functionalization: Coupling the thiolated intermediate with methyl 4-aminobenzoate via amide bond formation completes the synthesis.
Purification often employs recrystallization from ethanol or acetone, yielding a final product with >95% purity.
Analytical Validation
Critical quality control measures include:
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High-Performance Liquid Chromatography (HPLC): To assess purity and detect impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm structural integrity, particularly the presence of the methyl ester (δ ~3.8 ppm) and propyl group (δ ~0.9–1.6 ppm).
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) verifies the molecular ion peak at m/z 401.44.
Future Research Directions
Priority Investigations
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In Vitro Cytotoxicity Screening: Evaluate IC₅₀ values against NCI-60 cancer cell lines.
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Target Identification: Use affinity chromatography and proteomics to map binding partners.
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Structural Optimization: Modify the propyl or methyl ester groups to enhance potency and reduce toxicity.
Clinical Translation Challenges
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Synthetic Scalability: Current multi-step synthesis may hinder large-scale production.
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Formulation Development: Poor aqueous solubility necessitates lipid-based nanoformulations.
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